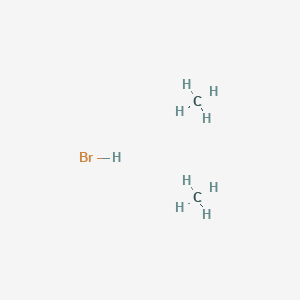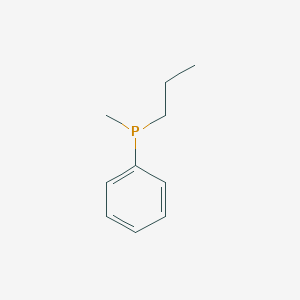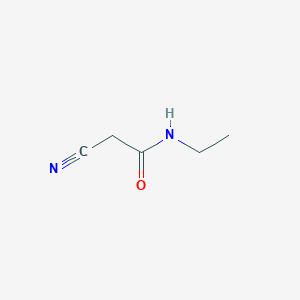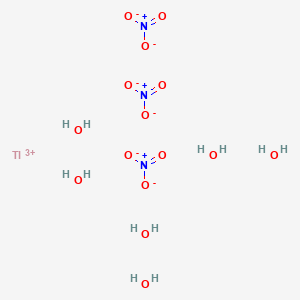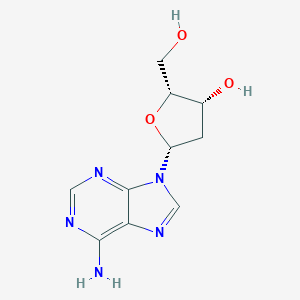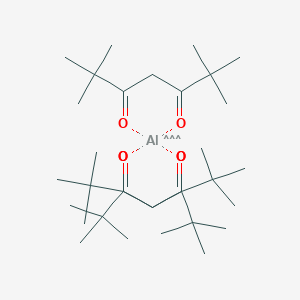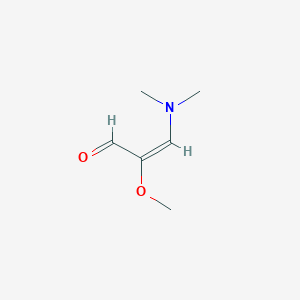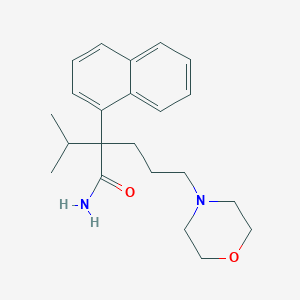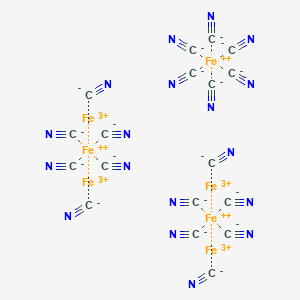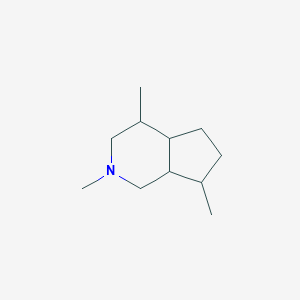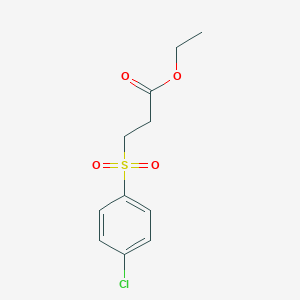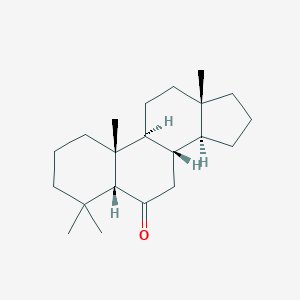
5beta-Androstan-6-one, 4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstan-6-one, 4,4-dimethyl- is a synthetic steroid that has been widely studied for its potential applications in scientific research. This compound is also known as 4,4-dimethyl-5α-androst-6-one or 4,4-DMAR, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of 5beta-Androstan-6-one, 4,4-dimethyl- is not fully understood, but it is thought to involve interactions with a number of different receptor systems in the brain and nervous system. Some studies have suggested that this compound may act as a partial agonist at certain GABA receptors, while others have suggested that it may modulate the activity of certain ion channels.
Biochemische Und Physiologische Effekte
Studies have shown that 5beta-Androstan-6-one, 4,4-dimethyl- can have a number of interesting biochemical and physiological effects. For example, this compound has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which may be responsible for some of its effects on mood and behavior. Additionally, 5beta-Androstan-6-one, 4,4-dimethyl- has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5beta-Androstan-6-one, 4,4-dimethyl- in laboratory experiments is its ability to modulate the activity of ion channels and enhance the release of neurotransmitters. This makes it a valuable tool for researchers studying the brain and nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5beta-Androstan-6-one, 4,4-dimethyl-. Some researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and other conditions affecting the brain and nervous system. Others are interested in further elucidating the mechanism of action of this compound and identifying new targets for its activity. Overall, 5beta-Androstan-6-one, 4,4-dimethyl- is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- typically involves the reaction of androstanone with methylmagnesium bromide, followed by the addition of a second methyl group using a Grignard reagent. This process results in the formation of a relatively pure sample of the compound, which can then be further purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 5beta-Androstan-6-one, 4,4-dimethyl- is in the field of neuroscience research. This compound has been shown to have a number of interesting effects on the brain and nervous system, including the ability to enhance the release of certain neurotransmitters and modulate the activity of ion channels.
Eigenschaften
CAS-Nummer |
14295-32-0 |
|---|---|
Produktname |
5beta-Androstan-6-one, 4,4-dimethyl- |
Molekularformel |
C21H34O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5R,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18+,20-,21+/m0/s1 |
InChI-Schlüssel |
NXMOMLRGLCYFRT-AKLANTLKSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC(=O)[C@H]4[C@@]([C@H]3CC2)(CCCC4(C)C)C |
SMILES |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



